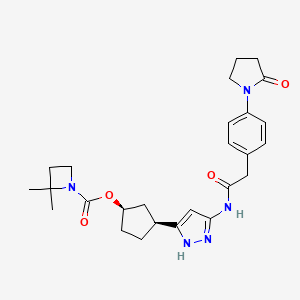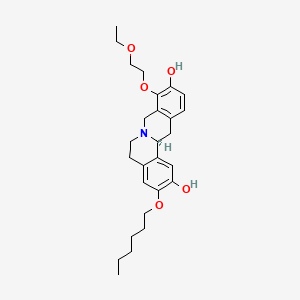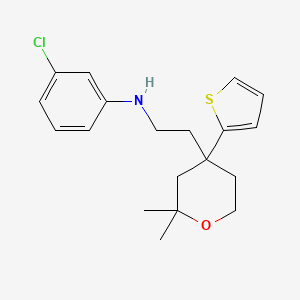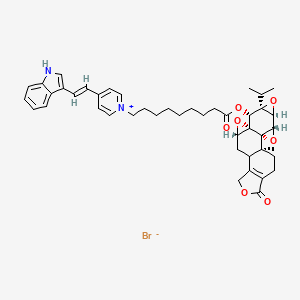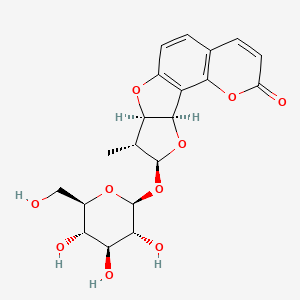
Peucedanoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peucedanoside A is a glycoside compound that can be isolated from the roots of Peucedanum praeruptorum Dunn . It belongs to the class of phenylpropanoids and coumarins, which are known for their diverse biological activities . This compound has garnered interest due to its potential pharmaceutical applications and its presence in traditional Chinese medicine.
準備方法
Synthetic Routes and Reaction Conditions
Peucedanoside A is typically isolated from natural sources rather than synthesized chemically. The roots of Peucedanum praeruptorum Dunn are the primary source of this compound . The extraction process involves drying and grinding the roots, followed by solvent extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Peucedanum praeruptorum Dunn. The roots are harvested, dried, and processed to extract the glycoside. Advanced extraction techniques, such as supercritical fluid extraction, may be employed to enhance yield and purity .
化学反応の分析
Types of Reactions
Peucedanoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the coumarin structure, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified glycoside or coumarin structures. These derivatives may exhibit different biological activities and pharmacological properties .
科学的研究の応用
Peucedanoside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and coumarins.
Biology: Research has shown its potential in modulating biological pathways and cellular functions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Peucedanoside A exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The exact mechanism of action may vary depending on the biological context and the specific target cells or tissues .
類似化合物との比較
Peucedanoside A is unique among glycosides and coumarins due to its specific structure and biological activities. Similar compounds include:
特性
分子式 |
C20H22O10 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
(12R,13R,14S,16R)-13-methyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,11,15-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C20H22O10/c1-7-16-18(12-9(26-16)4-2-8-3-5-11(22)28-17(8)12)29-19(7)30-20-15(25)14(24)13(23)10(6-21)27-20/h2-5,7,10,13-16,18-21,23-25H,6H2,1H3/t7-,10-,13-,14+,15-,16-,18-,19+,20+/m1/s1 |
InChIキー |
SHTWASFOJJUXIC-KTKFYOGDSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2[C@@H](C3=C(O2)C=CC4=C3OC(=O)C=C4)O[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
CC1C2C(C3=C(O2)C=CC4=C3OC(=O)C=C4)OC1OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



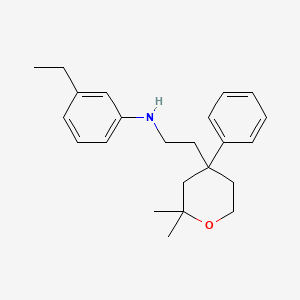
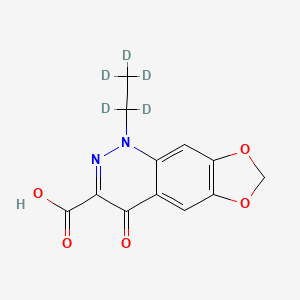
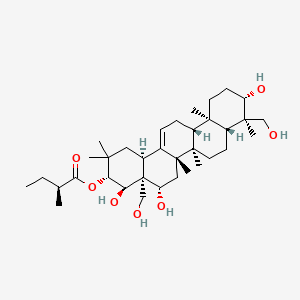
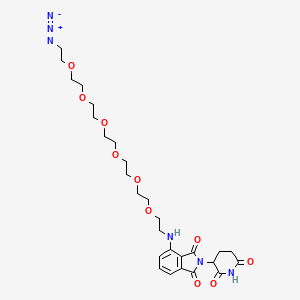
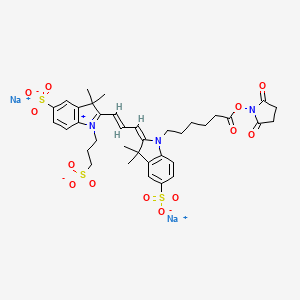
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)

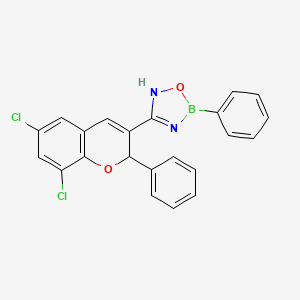
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
